molecular formula C17H25N3O3 B7139497 N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B7139497
M. Wt: 319.4 g/mol
InChI Key: YLZOVZANLJYSDE-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxolane ring, a pyridine ring, and a pyrrolidine ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(11-23-15-6-10-22-12-15)19-17(21)20-9-2-3-16(20)14-4-7-18-8-5-14/h4-5,7-8,13,15-16H,2-3,6,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZOVZANLJYSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)NC(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the reaction of a suitable diol with an acid catalyst.

    Attachment of the oxolane ring to the propan-2-yl group: This step involves the use of a base to facilitate the nucleophilic substitution reaction.

    Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the pyridine ring: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxolan-3-yloxy)propan-2-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
  • 1-(oxolan-3-yloxy)propan-2-ol
  • 5-bromo-N-[1-(oxolan-3-yloxy)propan-2-yl]pyrimidin-2-amine

Uniqueness

This compound is unique due to its combination of an oxolane ring, a pyridine ring, and a pyrrolidine ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

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